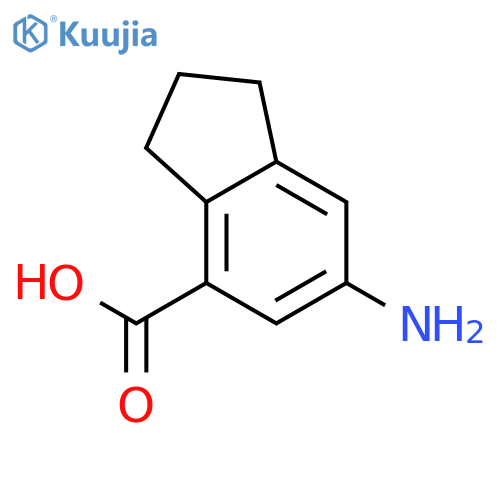

Cas no 62854-55-1 (1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-)

62854-55-1 structure

商品名:1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-

1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO- 化学的及び物理的性質

名前と識別子

-

- 1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-

- 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid

- SCHEMBL11729184

- CS-0119904

- 62854-55-1

-

- インチ: InChI=1S/C10H11NO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3,11H2,(H,12,13)

- InChIKey: SQFFKTXXUQQPTO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 177.078978594Da

- どういたいしつりょう: 177.078978594Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 63.3Ų

1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190544-1g |

6-Amino-2,3-dihydro-1H-indene-4-carboxylic acid |

62854-55-1 | 98% | 1g |

¥18630.00 | 2024-05-06 |

1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO- 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

62854-55-1 (1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬